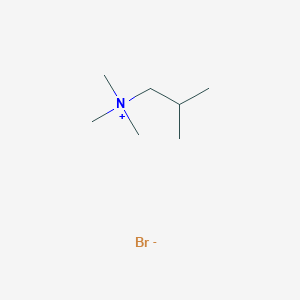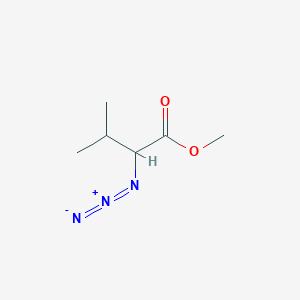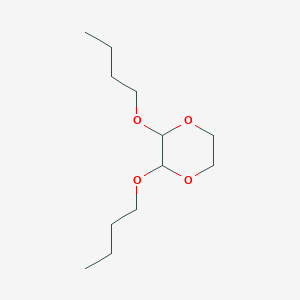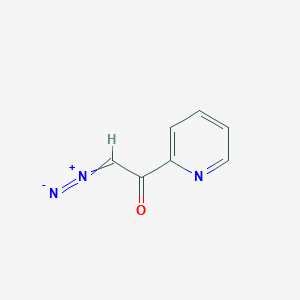
N,N,N,2-Tetramethylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,2-Tetramethylpropan-1-aminium bromide is a quaternary ammonium compound known for its diverse applications in various fields. It is characterized by its molecular formula C7H16NBr and is often used in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2-Tetramethylpropan-1-aminium bromide typically involves the quaternization of N,N,2-trimethylpropan-1-amine with methyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,2-Tetramethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
N,N,N,2-Tetramethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of N,N,N,2-Tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and covalent bonding. It can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent. The pathways involved in its action include membrane disruption and inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,2-trimethylpropan-1-amine
- N,N,N,2-Tetramethyl-2-propen-1-aminium
Uniqueness
N,N,N,2-Tetramethylpropan-1-aminium bromide stands out due to its specific structure, which imparts unique chemical properties. Its quaternary ammonium structure makes it highly effective in phase transfer catalysis and antimicrobial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
79859-70-4 |
|---|---|
Molekularformel |
C7H18BrN |
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
trimethyl(2-methylpropyl)azanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-7(2)6-8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZTYJYEOHVVYJRC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)

![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)



